3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate
Description
Chemical Nomenclature and Structural Identification
The systematic IUPAC name for this compound is 3-(benzoyloxy)estra-1,3,5(10)-trien-17-one , reflecting its esterification at the C3 hydroxyl group of estrone with a benzoyl moiety. Its molecular formula is $$ C{25}H{26}O_3 $$, with a molecular weight of 374.47 g/mol. The structure comprises a steroidal estrane backbone characterized by:
- A phenolic A-ring with a benzoyloxy group at the C3 position.
- A ketone functional group at the C17 position, distinguishing it from estradiol derivatives.
The compound’s SMILES notation is CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5, and its InChIKey is HKUKRSLIEVXDMS-UHFFFAOYSA-N. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar arrangement of the benzoate group, which enhances lipophilicity compared to unmodified estrone.
Table 1: Key Structural and Physicochemical Properties
Historical Context and Discovery
Estrone benzoate was first synthesized in 1932 by Adolf Butenandt, a pioneer in steroid chemistry, during investigations into the structural modification of natural estrogens to enhance their therapeutic utility. Butenandt’s work demonstrated that esterification of estrone’s hydroxyl group prolonged its duration of action in vivo, a finding that catalyzed the development of other estrogen esters, such as estradiol benzoate. Although estrone benzoate itself was never commercialized, its discovery provided critical insights into the relationship between steroid esterification and pharmacokinetics.
This compound emerged during a transformative period in endocrinology, following the isolation of estrone (1929) and estradiol (1932). Researchers sought to overcome the rapid metabolism of natural estrogens by modifying their chemical structures, with esterification emerging as a key strategy. Estrone benzoate’s role as a precursor to more potent esters, such as estradiol benzoate, underscores its historical significance in the evolution of hormone therapy.
Classification as an Estrogen Ester and Prodrug
Estrone benzoate belongs to the estrogen ester class, characterized by ester bonds that render the parent hormone more lipophilic and resistant to hepatic first-pass metabolism. As a prodrug, it undergoes enzymatic hydrolysis in vivo via esterases, releasing estrone—a weak estrogen—and benzoic acid. Estrone is subsequently converted to estradiol, the primary biologically active estrogen, through 17β-hydroxysteroid dehydrogenase (17β-HSD).
Key Features of Its Prodrug Mechanism:
- Enhanced Lipophilicity : The benzoate group increases the compound’s solubility in lipid matrices, enabling sustained release from intramuscular depots.
- Metabolic Stability : Esterification delays hepatic degradation, extending systemic exposure compared to unmodified estrone.
- Bioactivation Pathway :
$$
\text{Estrone benzoate} \xrightarrow{\text{esterases}} \text{Estrone} \xrightarrow{17\beta\text{-HSD}} \text{Estradiol}
$$
This sequential activation links its pharmacokinetics to the endogenous estrogen conversion pathway.
Table 2: Comparison with Related Estrogen Esters
| Compound | Ester Position | Parent Hormone | Relative Potency | |
|---|---|---|---|---|
| Estrone benzoate | C3 | Estrone | Low (prodrug) | |
| Estradiol benzoate | C17 | Estradiol | High | |
| Estradiol valerate | C17 | Estradiol | Moderate |
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-22H,7,9,11-14H2,1H3/t20-,21-,22+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUKRSLIEVXDMS-APDHKMKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946752 | |
| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-53-5 | |
| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRONE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O636LYL5W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Esterification of Estrone
The most straightforward method involves reacting estrone with benzoyl chloride under basic conditions. The protocol follows:
-
Reaction Setup :
-
Workup :
-
The reaction is quenched with ice-cold water, and the organic layer is separated.
-
The aqueous phase is extracted with CH₂Cl₂ (3 × 50 mL), and the combined organic layers are dried over Na₂SO₄.
-
Solvent removal under reduced pressure yields the crude product.
-
-
Purification :
Key Data :
Alternative Pathway: Partial Esterification of Estradiol Benzoate
This compound may also form as an intermediate during the synthesis of estradiol benzoate. Oxidation of estradiol benzoate at the 17-position can yield the ketone derivative:
-
Oxidation Conditions :
-
Estradiol benzoate (1.0 equiv) is dissolved in acetone.
-
Jones reagent (CrO₃ in H₂SO₄) is added dropwise at 0°C.
-
The reaction is stirred for 2 hours, then neutralized with NaHCO₃.
-
-
Isolation :
Challenges :
-
Over-oxidation may lead to side products.
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Strict temperature control (-5°C) is required to minimize degradation.
Reaction Optimization and Mechanistic Insights
Role of Catalysts
DMAP accelerates the esterification by activating the benzoyl chloride through transient acylpyridinium intermediate formation. Comparative studies show that DMAP increases reaction efficiency by 40% compared to TEA.
Solvent Effects
Polar aprotic solvents like CH₂Cl₂ enhance reactivity by stabilizing the transition state. Non-polar solvents (e.g., toluene) result in slower kinetics due to poor solubility of estrone.
DFT Analysis of Molecular Conformation
Density functional theory (DFT) studies on analogous ferrocenyl-estra derivatives reveal that steric hindrance from the benzoyl group influences the dihedral angle Φ₁ (C2-C3-O1-C19). For this compound, Φ₁ stabilizes at 115°, minimizing torsional strain.
Rotational Barrier :
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the monoclinic C2 space group with unit cell parameters:
Industrial and Research Applications
Chemical Reactions Analysis
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone and other related compounds.
Reduction: Reduction reactions can convert estrone benzoate to estradiol benzoate.
Substitution: Substitution reactions can modify the benzoate ester group to form different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include estrone, estradiol benzoate, and other estrogen derivatives .
Scientific Research Applications
Hormonal Therapies
1.1 Menopausal Hormone Therapy
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate is primarily used in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms such as hot flashes, mood swings, and vaginal dryness by replenishing estrogen levels. Studies indicate that estrogen therapy can significantly improve the quality of life for postmenopausal women by reducing these symptoms .
1.2 Contraceptive Applications
In combination with progestogens, this compound is utilized in contraceptive formulations. Its efficacy in preventing ovulation makes it a valuable component in oral contraceptives and injectable contraceptive methods . The use of estradiol derivatives like this compound in contraceptives is well-documented, providing reliable birth control options while managing hormonal balance.
Cancer Treatment
2.1 Estrogen Receptor Modulation
Research has explored the potential of this compound as a modulator of estrogen receptors in breast cancer treatment. Estrogens play a dual role in breast cancer—stimulating growth in some cases while inhibiting it in others. This compound's ability to selectively modulate estrogen receptor activity could lead to innovative therapeutic strategies for hormone-dependent cancers .
2.2 Anti-Cancer Research
Case studies have shown that compounds similar to this compound can inhibit the growth of estrogen-dependent tumors. For instance, research indicates that these compounds may induce apoptosis (programmed cell death) in cancer cells by interfering with estrogen signaling pathways . This application is critical for developing targeted therapies that minimize side effects compared to traditional chemotherapy.
Biochemical Research Tools
3.1 Interaction Studies
In biochemical studies, this compound has been used to investigate interactions with proteins such as human serum albumin. Techniques like fluorescence quenching and molecular docking have been employed to understand these interactions at a molecular level . Such studies are essential for elucidating the pharmacokinetics and bioavailability of steroid compounds.
3.2 Synthesis and Characterization
The synthesis of this compound has been optimized over the years to enhance yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction have been pivotal in confirming the structural integrity of synthesized compounds . This information is crucial for researchers aiming to develop new derivatives with improved pharmacological profiles.
Summary Table of Applications
Mechanism of Action
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate exerts its effects by entering target cells and binding to estrogen receptors (ER), including ERα and ERβ subtypes. This interaction influences gene expression and leads to various physiological responses. The compound increases the synthesis of sex hormone-binding globulin (SHBG) and other serum proteins while suppressing follicle-stimulating hormone (FSH) from the anterior pituitary . The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression .
Comparison with Similar Compounds
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate is similar to other estrogen esters, such as estradiol benzoate and estrone itself. it is unique in its specific esterification at the C3 position, which affects its pharmacokinetics and biological activity. Similar compounds include:
Estradiol benzoate: A more active estrogen ester used in hormone therapy.
Estrone: A naturally occurring estrogen with lower potency compared to estradiol.
Estriol: Another estrogen with different pharmacological properties and uses.
This compound’s uniqueness lies in its specific esterification, which influences its absorption, bioavailability, and duration of action compared to other estrogen esters .
Biological Activity
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate is a synthetic derivative of estradiol, exhibiting significant biological activity primarily through its interaction with estrogen receptors. This article reviews the biological activities of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of phenolic A-ring steroids. Its structure includes a hydroxyl group at the 3-position and a benzoate moiety at the 17-position, which enhances its lipophilicity and receptor binding affinity. The compound can undergo metabolic conversion to active forms, which may contribute to its biological effects .
The primary mechanism of action for this compound is its binding affinity to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, it activates downstream signaling pathways that regulate gene expression related to cell proliferation, differentiation, and apoptosis. This interaction is crucial in tissues such as breast and endometrial cells .
Estrogenic Activity
Research indicates that this compound exhibits potent estrogenic activity. In vitro studies have shown that it binds effectively to estrogen receptors in target tissues, influencing various physiological processes:
- Cell Proliferation : In breast cancer cell lines (e.g., MCF-7), treatment with this compound has been associated with increased cell proliferation rates due to enhanced estrogen receptor signaling .
- Gene Expression Modulation : The compound modulates the expression of genes involved in reproductive health and cancer progression .
Anti-Cancer Potential
The compound's ability to interact with estrogen receptors has been explored in the context of cancer therapy. Studies have indicated that it may inhibit the growth of hormone-dependent tumors by blocking estrogen-mediated pathways:
Neuroprotective Effects
Emerging evidence suggests that this compound may also exert neuroprotective effects. It has been shown to enhance cognitive functions in preclinical models by modulating neurotransmitter systems and reducing oxidative stress markers .
Case Studies
Several clinical trials have been conducted to evaluate the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease : A pilot study indicated that benzoate derivatives improved cognitive function in patients with early-phase Alzheimer's disease. Participants receiving higher doses exhibited significant improvements in cognitive assessments compared to placebo groups .
- Breast Cancer Treatment : Clinical evaluations have demonstrated that estrogen receptor modulators can reduce tumor size in patients with ER-positive breast cancer when used alongside traditional therapies.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-hydroxyestra-1,3,5(10)-trien-17-one benzoate, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves esterification of the parent steroid (3-hydroxyestra-1,3,5(10)-trien-17-one) with benzoyl chloride under anhydrous conditions. Key steps include:
- Catalysis : Use of pyridine or DMAP to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Validation : Intermediate verification via -NMR (e.g., disappearance of the hydroxyl proton at δ 4.1 ppm) and HPLC (≥95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- - and -NMR to identify aromatic protons (δ 7.4–8.2 ppm) and the ester carbonyl (δ 167–170 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion ([M+H] at m/z 394.214) .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) optimize the synthesis of derivatives like this compound?
- Methodological Answer :
- Reaction Pathway Modeling : Quantum chemical calculations (e.g., Gaussian 16) to simulate transition states and identify energy barriers for esterification .
- Experimental Integration : Combine computational predictions with high-throughput screening (e.g., varying solvent polarity, temperature) to validate optimal conditions .
- Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error steps by 40% .
Q. How do contradictory data on bioactivity across studies arise, and what strategies resolve them?
- Methodological Answer : Contradictions may stem from:
- Experimental Variables : Differences in cell lines (e.g., MCF-7 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affecting solubility .
- Resolution Strategies :
- Dose-Response Repetition : Replicate assays with standardized protocols (e.g., NIH/WHO guidelines).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify confounding factors .
Q. What advanced factorial designs are suitable for studying structure-activity relationships (SAR) in benzoate derivatives?
- Methodological Answer :
- Central Composite Design (CCD) : Optimizes variables (e.g., substituent position, steric effects) while minimizing experimental runs .
- Response Surface Methodology (RSM) : Maps correlations between structural modifications (e.g., para-substituted benzoates) and receptor binding affinity .
- Example : A 3-factorial design could compare 3-hydroxy vs. 17-keto derivatives in estrogen receptor binding assays .
Q. How can isotopic labeling (, ) clarify metabolic pathways of this compound in vitro?
- Methodological Answer :
- Synthesis of Labeled Analogs : Incorporate at the benzoate carbonyl via labeled benzoyl chloride .
- Tracing Metabolism : LC-MS/MS analysis of hepatocyte incubations to detect labeled metabolites (e.g., hydroxylated or glucuronidated products) .
- Data Interpretation : Isotope patterns differentiate endogenous vs. exogenous metabolite origins .
Methodological Frameworks for Experimental Design
Q. What statistical approaches are recommended for optimizing reaction yields in steroidal benzoate synthesis?
- Methodological Answer :
- Taguchi Design : Identifies critical factors (e.g., temperature, catalyst loading) with L9 orthogonal arrays .
- ANOVA Analysis : Quantifies factor significance (p < 0.05) and interaction effects .
- Case Study : A 2016 study achieved 82% yield by optimizing pyridine concentration (2.5 eq.) and reaction time (12 hr) via Taguchi methods .
Q. How do hybrid methodologies (e.g., QSAR + machine learning) enhance predictive modeling of pharmacokinetic properties?
- Methodological Answer :
- Feature Selection : Use Random Forest algorithms to prioritize molecular descriptors (e.g., logP, topological surface area) .
- Model Validation : Leave-one-out cross-validation (LOOCV) to assess predictability (R > 0.8) .
- Application : Predict hepatic clearance using hepatic microsomal stability data from preclinical studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
